

Albaspidin AP: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Albaspidin AP**

Cat. No.: **B149938**

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This technical guide provides an in-depth overview of **Albaspidin AP**, a naturally occurring phloroglucinol derivative that has garnered interest within the scientific community for its biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical properties, biological targets, and relevant experimental protocols.

Quantitative Data Summary

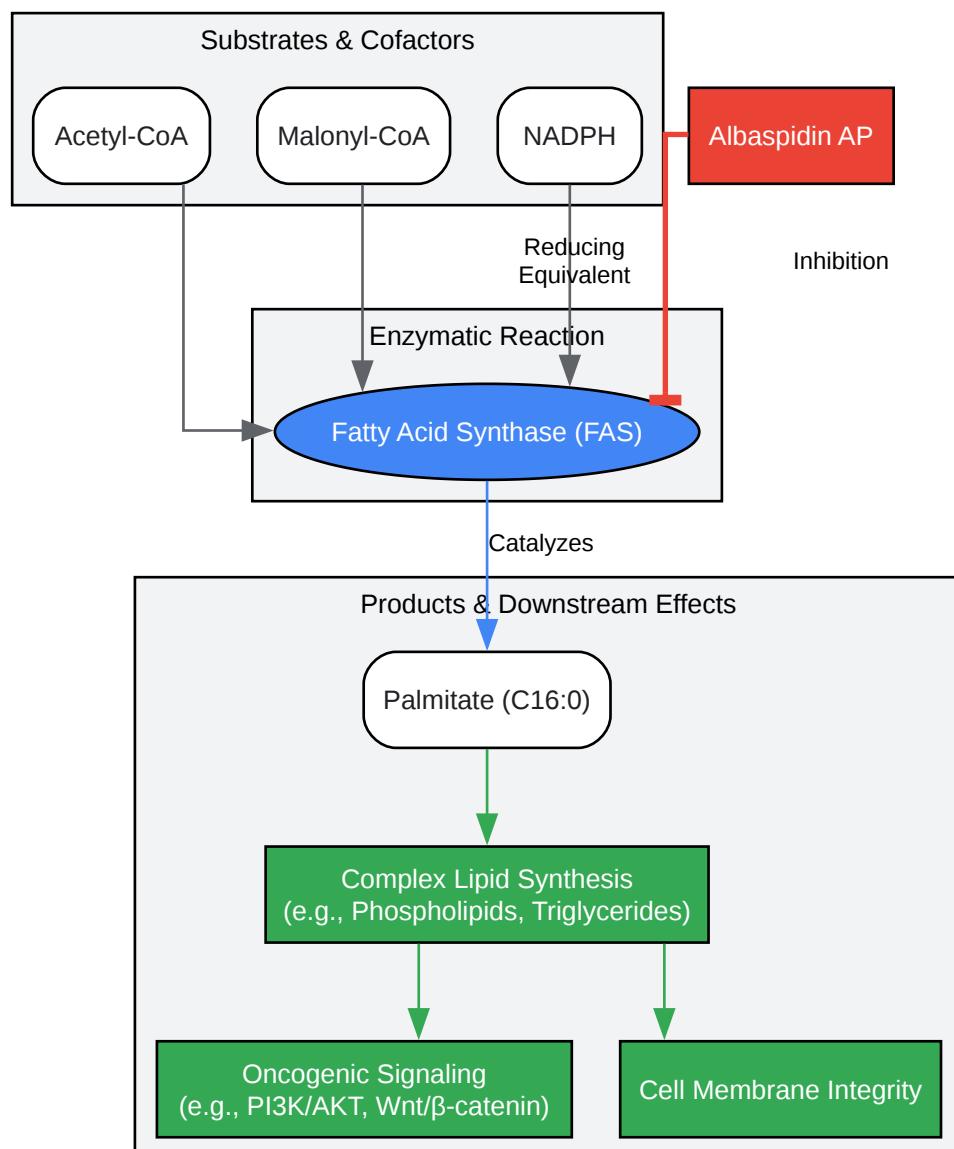
The following table summarizes the key physicochemical and biological activity data for **Albaspidin AP**.

Parameter	Value	Source(s)
CAS Number	59092-91-0	[1][2][3]
Molecular Formula	C ₂₂ H ₂₆ O ₈	[1][2][4]
Molecular Weight	418.44 g/mol	[1][2][3][4]
Biological Target	Fatty Acid Synthase (FAS)	[1][3]
IC ₅₀ (FAS Inhibition)	23.1 - 71.7 μM (for a series of related albaspidins including AP)	[1][4]

Mechanism of Action and Signaling Pathway

Albaspidin AP is recognized as an inhibitor of Fatty Acid Synthase (FAS), a crucial enzyme in the de novo synthesis of fatty acids.^{[1][3]} In many cancer cell lines, FAS is overexpressed and plays a central role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis. The inhibition of FAS by compounds such as **Albaspidin AP** can disrupt these processes, leading to a reduction in cancer cell proliferation and survival.

The diagram below illustrates the central role of Fatty Acid Synthase in cellular metabolism and its implications in cancer.



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Fatty Acid Synthase (FAS) metabolic pathway and inhibition by **Albaspidin AP**.

Experimental Protocols

The inhibitory activity of **Albaspidin AP** on Fatty Acid Synthase can be determined using several established methods. The most common is a spectrophotometric assay that measures the consumption of NADPH.

Spectrophotometric FAS Inhibition Assay

This method quantifies FAS activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during fatty acid synthesis.

Materials and Reagents:

- Purified Fatty Acid Synthase (FAS)
- **Albaspidin AP** stock solution (in a suitable solvent like DMSO)
- Potassium phosphate buffer (pH 7.0)
- EDTA
- Dithiothreitol (DTT)
- Acetyl-CoA
- Malonyl-CoA
- NADPH
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, EDTA, DTT, Acetyl-CoA, and NADPH.
- Inhibitor Addition: Add varying concentrations of **Albaspidin AP** to the test wells. Include a vehicle control (e.g., DMSO) and a positive control (a known FAS inhibitor).
- Enzyme Addition: Initiate the reaction by adding the purified FAS enzyme to each well.
- Incubation: Incubate the plate at a constant temperature (e.g., 37°C).
- Substrate Addition: After a brief pre-incubation of the enzyme with the inhibitor, add Malonyl-CoA to start the fatty acid synthesis reaction.
- Spectrophotometric Reading: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.
- Data Analysis: Calculate the rate of NADPH oxidation for each concentration of **Albaspidin AP**. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the workflow for this experimental protocol.



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Workflow for a spectrophotometric Fatty Acid Synthase (FAS) inhibition assay.

Alternative Assay Methods

Other methods to assess FAS inhibition include:

- Radioactive Assays: These assays use radiolabeled precursors, such as [¹⁴C]-acetyl-CoA or [³H]-malonyl-CoA, and measure the incorporation of radioactivity into the synthesized fatty

acids.

- Mass Spectrometry-based Assays: These highly sensitive methods can directly measure the production of palmitate and other fatty acids, offering a detailed profile of the enzyme's products.

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